Benzeneacetic acid, 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxy-, hydrazide
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Overview
Description
Benzeneacetic acid, 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxy-, hydrazide is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxy-, hydrazide typically involves the reaction of 4-chlorobenzaldehyde with chloroacetic acid in the presence of a base to form the intermediate compound. This intermediate is then subjected to further reactions involving hydrazine hydrate to yield the final product. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance efficiency and reduce costs. The use of continuous flow reactors and automated systems allows for precise control over the reaction parameters, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxy-, hydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product but generally involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, amines, and substituted benzeneacetic acids. These products have diverse applications in different fields.
Scientific Research Applications
Benzeneacetic acid, 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxy-, hydrazide has numerous scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, particularly those involving inflammation and infection.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxy-, hydrazide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to the modulation of biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzeneacetic acid, 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxy-, hydrazide include:
- Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, cyano (3-phenoxyphenyl)methyl ester
- Benzeneacetic acid, 4-chloro-alpha-methyl-
Uniqueness
What sets this compound apart from similar compounds is its unique structural configuration, which imparts distinct reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
119845-11-3 |
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Molecular Formula |
C14H12Cl2N2O2 |
Molecular Weight |
311.2 g/mol |
IUPAC Name |
2,2-bis(4-chlorophenyl)-2-hydroxyacetohydrazide |
InChI |
InChI=1S/C14H12Cl2N2O2/c15-11-5-1-9(2-6-11)14(20,13(19)18-17)10-3-7-12(16)8-4-10/h1-8,20H,17H2,(H,18,19) |
InChI Key |
OHHYQEQXRBVPMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(=O)NN)O)Cl |
Origin of Product |
United States |
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